molecular formula C17H15ClN2O3S B6042956 4-CHLOROPHENYL 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETATE

4-CHLOROPHENYL 2-{[3-CYANO-4-(METHOXYMETHYL)-6-METHYLPYRIDIN-2-YL]SULFANYL}ACETATE

Cat. No.: B6042956
M. Wt: 362.8 g/mol
InChI Key: SLCVJLPHILJWLG-UHFFFAOYSA-N
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Description

4-Chlorophenyl 2-{[3-Cyano-4-(Methoxymethyl)-6-Methylpyridin-2-yl]Sulfanyl}Acetate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 2-{[3-Cyano-4-(Methoxymethyl)-6-Methylpyridin-2-yl]Sulfanyl}Acetate typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions.

    Esterification: The final step involves esterification to form the acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction.

    Substitution Reagents: Halogens or nitrating agents for electrophilic substitution.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology and Medicine

    Drug Development: Potential use as a pharmacophore in the design of new drugs.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Industry

    Agriculture: Potential use in the development of agrochemicals.

    Electronics: Application in the synthesis of organic semiconductors.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in 4-Chlorophenyl 2-{[3-Cyano-4-(Methoxymethyl)-6-Methylpyridin-2-yl]Sulfanyl}Acetate provides distinct chemical reactivity and potential applications that may not be present in similar compounds. This includes its specific interactions in biological systems and its utility in material science.

Properties

IUPAC Name

(4-chlorophenyl) 2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c1-11-7-12(9-22-2)15(8-19)17(20-11)24-10-16(21)23-14-5-3-13(18)4-6-14/h3-7H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCVJLPHILJWLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)OC2=CC=C(C=C2)Cl)C#N)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24814466
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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